molecular formula C13H21N3S B5889045 N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea

N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea

Cat. No.: B5889045
M. Wt: 251.39 g/mol
InChI Key: JWFXSDRRMQDZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DMTU and is a thiourea derivative. The chemical formula of DMTU is C11H18N2S, and its molecular weight is 214.34 g/mol.

Mechanism of Action

DMTU acts as a potent antioxidant by scavenging ROS and RNS. It can also inhibit the activity of enzymes that produce ROS and RNS. DMTU can also chelate metal ions, which can generate ROS and RNS.
Biochemical and Physiological Effects:
DMTU has been shown to have several biochemical and physiological effects. It can protect cells from oxidative stress and prevent DNA damage. DMTU can also modulate the activity of enzymes involved in cellular signaling pathways. It has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DMTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and organic solvents, which makes it easy to use in different experimental setups. However, DMTU has some limitations. It can react with metal ions, which can affect its antioxidant activity. It can also interfere with some assays that measure ROS and RNS.

Future Directions

There are several future directions for research on DMTU. One area of interest is the development of new derivatives of DMTU that have enhanced antioxidant activity. Another area of interest is the use of DMTU in animal models of oxidative stress and inflammation. DMTU can also be used in combination with other antioxidants to enhance their activity. The mechanism of action of DMTU needs to be further elucidated to understand how it modulates cellular signaling pathways. Finally, the safety and toxicity of DMTU need to be evaluated in detail to determine its potential for clinical applications.

Synthesis Methods

DMTU can be synthesized by reacting 3,5-dimethylaniline with thiourea and dimethylamine. The reaction takes place in anhydrous ethanol and is catalyzed by hydrochloric acid. The product is then purified by recrystallization from ethanol.

Scientific Research Applications

DMTU has been extensively used in scientific research due to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). ROS and RNS are highly reactive molecules that can cause damage to cells and tissues. DMTU can neutralize these molecules and protect cells from oxidative stress.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(3,5-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3S/c1-10-7-11(2)9-12(8-10)15-13(17)14-5-6-16(3)4/h7-9H,5-6H2,1-4H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFXSDRRMQDZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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